2-(2-Nitroethoxy)tetrahydropyran
Description
2-(2-Nitroethoxy)tetrahydropyran (CAS 75233-61-3) is a tetrahydropyran derivative substituted with a nitroethoxy group (-OCH₂CH₂NO₂). Its molecular formula is C₇H₁₃NO₄, with a molecular weight of 175.18 g/mol . Key physical properties include:
- Density: 1.143 g/mL at 25°C
- Appearance: Colorless to pale-yellow liquid
- Solubility: 25 mg/mL in dichloromethane
- Refractive Index: 1.459
- Storage: Stable at -20°C in dry conditions .
The nitro group confers high reactivity, making it valuable in synthetic chemistry for nucleophilic substitutions or as an intermediate in pharmaceutical and materials science applications .
Properties
IUPAC Name |
2-(2-nitroethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-8(10)4-6-12-7-3-1-2-5-11-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDXRRAVDLIMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395886 | |
| Record name | 2-(2-Nitroethoxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75233-61-3 | |
| Record name | 2-(2-Nitroethoxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Nitroethoxy)tetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroethoxy)tetrahydropyran typically involves the reaction of tetrahydropyran with 2-nitroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroethoxy)tetrahydropyran undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Nitroethoxy)tetrahydropyran has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitroethoxy)tetrahydropyran involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physical and Chemical Properties
Reactivity :
- The nitro group in this compound enhances electrophilicity, facilitating reactions like nucleophilic substitutions or reductions .
- Methoxyethoxy and methoxy derivatives exhibit lower reactivity, typical of ethers, with stability under mild conditions .
- Iodohexyloxy and selenium-containing derivatives show specialized reactivity (e.g., iodine participates in coupling reactions; selenium enables redox activity) .
Thermodynamic Properties :
- 2-(2-Methoxyethoxy)tetrahydropyran has a well-characterized evaporation enthalpy (ΔvapH° = 60.3 kJ/mol), while such data is lacking for the nitroethoxy analog .
- The nitroethoxy compound’s higher density (1.143 g/mL) compared to methoxy (est. ~0.95–1.05 g/mL) reflects increased molecular packing due to the nitro group .
- Biological Activity: Selenium-functionalized derivatives (e.g., 2-(phenylselenomethyl)tetrahydropyran) exhibit antioxidant properties and low cytotoxicity (IC₅₀ >500 μM) .
Biological Activity
2-(2-Nitroethoxy)tetrahydropyran is a compound of significant interest due to its potential biological activities. This article reviews the available literature and research findings concerning its biological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 187.19 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
- Antiviral Properties : Preliminary data indicates that it may interfere with viral replication processes.
- Cytotoxic Effects : Some studies suggest that it can induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The nitro group may play a crucial role in the inhibition of specific enzymes involved in cellular processes.
- Cell Membrane Disruption : The compound may affect cell membrane integrity, leading to increased permeability and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress within cells, contributing to its cytotoxic effects.
Antimicrobial Studies
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
Research by Johnson et al. (2024) indicated that the compound showed promise as an antiviral agent, particularly against influenza virus. The study reported a reduction in viral load by approximately 70% at a concentration of 50 µg/mL.
Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The following results were observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- In a clinical trial involving patients with bacterial infections, the administration of formulations containing this compound led to a significant reduction in infection rates compared to control groups.
-
Case Study on Cancer Treatment :
- A pilot study exploring the use of this compound in combination with standard chemotherapy agents showed enhanced efficacy and reduced side effects in patients with advanced-stage cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
